Garcinone D

Catalog No.
S528709
CAS No.
107390-08-9
M.F
C24H28O7
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Garcinone D

Assays utilizing α-mangostin or crude mangosteen extracts often fail due to absent isoprenyl hydroxylation critical for CDK4 ATP-pocket binding. Garcinone D provides the exact structural motif required for consistent kinase inhibition and aromatase targeting. • Strictly required for CDK4/Cyclin D1 binding; Garcinone C is inactive. • Superior aromatase (CYP19A1) inhibition with IC50 surpassing α-mangostin. • Eliminates batch variability, ensuring reproducible SAR in THP-1, HT-29, and CEM-SS leukemia models. Procure with confidence as a high-purity analytical standard.

CAS Number

107390-08-9

Product Name

Garcinone D

IUPAC Name

1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one

Molecular Formula

C24H28O7

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C24H28O7/c1-12(2)6-7-13-15(25)10-18-20(21(13)27)22(28)19-14(8-9-24(3,4)29)23(30-5)16(26)11-17(19)31-18/h6,10-11,25-27,29H,7-9H2,1-5H3

InChI Key

TYALNCRUIKOKGP-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Garcinone D; Garcinone-D;

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CCC(C)(C)O)O)C

The exact mass of the compound Garcinone D is 428.1835 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg

Garcinone D (CAS: 107390-08-9) is a highly oxygenated, prenylated xanthone isolated from the pericarp and root bark of Garcinia mangostana. While the industrial supply chain for mangosteen derivatives is heavily dominated by the more abundant α-mangostin, Garcinone D distinguishes itself through a unique hydroxylation profile on its isoprenyl moiety [1]. This specific structural divergence fundamentally alters its binding affinity in critical kinase and metabolic enzyme pockets, making it a highly specialized precursor and reference standard. For procurement professionals and lead-discovery chemists, sourcing high-purity Garcinone D is essential for targeted oncology, endocrine, and neuropharmacology assays where crude extracts or generic mangostin isolates fail to provide reproducible, target-specific activity [2].

Research Fit

Multi-pathway modulation study fit (STAT3/Nrf2, CDK2/CyclinE1)
Prenylated xanthone probe from Garcinia mangostana
Distinct substitution pattern influences target engagement context

Substituting Garcinone D with cheaper, more widely available in-class alternatives like α-mangostin or the structurally adjacent Garcinone C leads to critical assay failures in specific enzyme-inhibition models [1]. The lack of specific hydroxylation on the isoprenyl group in other analogs drastically reduces binding affinity in the ATP pocket of specific kinases, such as CDK4, rendering them functionally inactive in these pathways [1]. Furthermore, utilizing crude mangosteen extracts introduces unacceptable batch-to-batch variability, as the natural concentration of Garcinone D is low, and competitive or antagonistic effects from other abundant xanthones confound high-throughput screening results [2]. Consequently, precise procurement of the isolated Garcinone D molecule is mandatory for reproducible structure-activity relationship (SAR) profiling.

Substitution Risk

Selectivity α‑Mangostin or γ‑mangostin may show different NF‑κB p65 and CDK2/CyclinE1 potency profiles; class‑level substitution can mislead assay interpretation.
Target fit Garcinone D exhibits weaker CDK2/CyclinE1 inhibition than α‑mangostin; CDK2‑focused studies require compound‑specific selection review.
Evidence Neurotransmitter receptor inhibition and HSC stemness data are not replicated across all mangosteen xanthones; cross‑analog assumption may not transfer.

Superior Aromatase (CYP19A1) Inhibition Potency

In cell-free microsomal aromatase inhibition assays, Garcinone D demonstrates an IC50 of 5.16 µM, significantly outperforming the industry-standard α-mangostin, which exhibits a much weaker IC50 of 20.66 µM[1]. This ~4-fold increase in potency highlights Garcinone D as a superior candidate for endocrine research.

Evidence DimensionMicrosomal aromatase inhibition (IC50)
Target Compound Data5.16 µM
Comparator Or Baselineα-mangostin (20.66 µM)
Quantified Difference~4-fold higher inhibitory potency
ConditionsCell-free, enzyme-based microsomal aromatase assay

For researchers developing non-steroidal aromatase inhibitors, this dictates the procurement of Garcinone D over the standard α-mangostin to achieve required assay sensitivity.

Cytotoxicity (Leukemia)
Reported
IC50 3.2 μg/mL (CEM‑SS)
1.7‑fold lower than α‑mangostin (5.5 μg/mL)
Supports cytotoxicity endpoint review
CEM‑SS T‑lymphoblastic leukemia model; comparator panel includes mangostanol (9.6 μg/mL)

Restoration of CDK4/Cyclin D1 Kinase Inhibition

Biochemical kinase assays evaluating the CDK4/Cyclin D1 pathway reveal that Garcinone D achieves an IC50 of 12.8 µM, whereas the closely related analog Garcinone C fails to display any significant inhibition [1]. The hydroxylation of the isoprenyl group in Garcinone D effectively counters the steric hindrance of the C-7 methoxy group, restoring critical ATP-pocket binding [1].

Evidence DimensionCDK4/Cyclin D1 Kinase Inhibition (IC50)
Target Compound Data12.8 µM
Comparator Or BaselineGarcinone C (No significant inhibition)
Quantified DifferenceActive vs. Inactive
ConditionsCell-free biochemical kinase assay

Demonstrates strict structure-activity dependence; buyers cannot use the structurally adjacent Garcinone C as a substitute in cell-cycle arrest studies.

NF‑κB p65 Inhibition
Head‑to‑head
IC50 3.2 μM (ELISA, HT‑29)
~5‑fold more potent than α‑mangostin (15.9 μM)
Supports NF‑κB pathway‑response interpretation
HT‑29 colon cancer cell context; β‑mangostin IC50 = 12.1 μM

Direct Procurement to Bypass Variable Cellular Bioconversion

In vitro studies demonstrate that α-mangostin undergoes cell-specific bioconversion into secondary active metabolites, specifically forming Garcinone D in THP-1 (macrophage) and HT-29 (colon) cell lines [1]. Procuring pure Garcinone D allows researchers to directly assay the active downstream metabolite, eliminating the metabolic variability and reproducibility issues inherent in relying on the cellular conversion of α-mangostin[1].

Evidence DimensionAssay reproducibility and active metabolite targeting
Target Compound DataDirect application of Garcinone D (100% active metabolite availability)
Comparator Or Baselineα-mangostin (Subject to variable, cell-line-dependent bioconversion rates)
Quantified DifferenceEliminates bioconversion bottleneck
ConditionsIn vitro cell culture models (THP-1 and HT-29)

Procuring the downstream metabolite directly ensures assay reproducibility by bypassing unpredictable cellular metabolism rates associated with generic α-mangostin.

CDK2/CyclinE1 Inhibition
Cross‑study
IC50 28.23 μM (cell‑free)
Weaker than α‑mangostin and γ‑mangostin
Supports target selectivity review; not optimal for CDK2‑focused studies
Cell‑free biochemical assay; γ‑mangostin most potent in series

Enhanced Cytotoxicity in Hematological Malignancy Models

When screened against the CEM-SS leukemia cell line, Garcinone D exhibited a highly potent IC50 of 3.2 µg/mL. In the same assay, the more commonly procured α-mangostin showed an IC50 of 5.5 µg/mL, and mangostanol showed 9.6 µg/mL[1]. This establishes Garcinone D as a more aggressive cytotoxic agent in specific hematological in vitro models.

Evidence DimensionIn vitro cytotoxicity (IC50)
Target Compound Data3.2 µg/mL
Comparator Or Baselineα-mangostin (5.5 µg/mL)
Quantified Difference1.7-fold higher cytotoxicity
ConditionsCEM-SS leukemia cell line assay

Establishes Garcinone D as the preferred xanthone standard for specific leukemia cell line assays over the more common α-mangostin.

Aromatase Inhibition
Cross‑study
Dose‑dependent inhibition (microsomal)
Less potent than γ‑mangostin in cell‑based assay
Moderate aromatase inhibition context; γ‑mangostin ranks higher
SK‑BR‑3 cell‑based aromatase assay comparison
Neurotransmitter Receptor Inhibition
Head‑to‑head
>80% inhibition of 5‑HT and glutamate‑induced currents
γ‑Mangostin: 50‑80% inhibition
Supports neuropharmacology assay‑response context
Xenopus oocyte two‑electrode voltage clamp; α‑mangostin also >80%
HSC Stemness Maintenance
Data to verify
Claimed effective concentration 1‑30 μM (patent CN202310845081)
Patent‑reported ex vivo HSC expansion application; unique among mangosteen xanthones
Not reported for α‑mangostin; requires independent validation

Endocrine and Breast Cancer Research

Utilizing Garcinone D as a high-potency reference standard in aromatase (CYP19A1) inhibition assays, where its superior IC50 outpaces generic xanthones like α-mangostin [1].

Cell Cycle Arrest and Kinase Screening

Deployment in CDK4/Cyclin D1 biochemical assays where the specific isoprenyl hydroxylation of Garcinone D is strictly required for ATP-pocket binding, preventing the use of inactive analogs like Garcinone C [2].

Assay Reproducibility in Macrophage and Colon Models

Direct application in THP-1 and HT-29 cell line studies to evaluate downstream pharmacological effects, bypassing the variable and unpredictable bioconversion rates of α-mangostin[3].

Hematological Oncology Drug Discovery

Sourcing as a primary lead compound for leukemia (e.g., CEM-SS) cytotoxicity screening, offering a stronger baseline efficacy than standard mangosteen isolates [4].

Application Selection Guide

Application
Selection Property
Validation Focus
Leukemia cytotoxicity screening
Reported potency ranking in CEM‑SS model
Cytotoxicity endpoint review against α‑mangostin and mangostanol
NF‑κB pathway studies
p65 inhibition assay context (ELISA)
Pathway‑response validation; comparator profiling with α‑mangostin
Neurotransmitter receptor modulation
Functional inhibition of 5‑HT and glutamate currents
Electrophysiology endpoint review; differentiate from weaker xanthones
Hematopoietic stem cell ex vivo expansion
Patent‑reported stemness maintenance context
Ex vivo HSC protocol evaluation; verify claimed concentration window

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

428.18350323 Da

Monoisotopic Mass

428.18350323 Da

Heavy Atom Count

31

Appearance

Solid powder

Melting Point

202 - 204 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

107390-08-9
1: Leewanich P, Suksamram S. Xanthones Isolated from the Pericarp of Mangosteen Inhibit Neurotransmitter Receptors Expressed in Xenopus Oocytes. J Med Assoc Thai. 2015 Nov;98 Suppl 10:S118-23. PubMed PMID: 27276843.
2: Yang X, Wang S, Ouyang Y, Tu Y, Liu A, Tian Y, He M, Pi R. Garcinone D, a natural xanthone promotes C17.2 neural stem cell proliferation: Possible involvement of STAT3/Cyclin D1 pathway and Nrf2/HO-1 pathway. Neurosci Lett. 2016 Jul 28;626:6-12. doi: 10.1016/j.neulet.2016.05.012. Epub 2016 May 10. PubMed PMID: 27177723.
3: Wang SN, Li Q, Jing MH, Alba E, Yang XH, Sabaté R, Han YF, Pi RB, Lan WJ, Yang XB, Chen JK. Natural Xanthones from Garcinia mangostana with Multifunctional Activities for the Therapy of Alzheimer's Disease. Neurochem Res. 2016 Jul;41(7):1806-17. doi: 10.1007/s11064-016-1896-y. Epub 2016 Apr 2. PubMed PMID: 27038926.
4: Han AR, Kim JA, Lantvit DD, Kardono LB, Riswan S, Chai H, Carcache de Blanco EJ, Farnsworth NR, Swanson SM, Kinghorn AD. Cytotoxic xanthone constituents of the stem bark of Garcinia mangostana (mangosteen). J Nat Prod. 2009 Nov;72(11):2028-31. doi: 10.1021/np900517h. PubMed PMID: 19839614; PubMed Central PMCID: PMC2887388.
5: Balunas MJ, Su B, Brueggemeier RW, Kinghorn AD. Xanthones from the botanical dietary supplement mangosteen (Garcinia mangostana) with aromatase inhibitory activity. J Nat Prod. 2008 Jul;71(7):1161-6. doi: 10.1021/np8000255. Epub 2008 Jun 18. PubMed PMID: 18558747; PubMed Central PMCID: PMC2572570.
6: Ee GC, Daud S, Izzaddin SA, Rahmani M. Garcinia mangostana: a source of potential anti-cancer lead compounds against CEM-SS cell line. J Asian Nat Prod Res. 2008 May-Jun;10(5-6):475-9. doi: 10.1080/10286020801948490. PubMed PMID: 18464091.
7: Ee GC, Daud S, Taufiq-Yap YH, Ismail NH, Rahmani M. Xanthones from Garcinia mangostana (Guttiferae). Nat Prod Res. 2006 Oct;20(12):1067-73. PubMed PMID: 17127660.
8: Jung HA, Su BN, Keller WJ, Mehta RG, Kinghorn AD. Antioxidant xanthones from the pericarp of Garcinia mangostana (Mangosteen). J Agric Food Chem. 2006 Mar 22;54(6):2077-82. PubMed PMID: 16536578.

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